molecular formula C14H21NO3 B4205508 N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide

N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B4205508
M. Wt: 251.32 g/mol
InChI Key: LLENXBDTPRDWPR-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxypropyl group and a methylphenoxy group attached to a propanamide backbone

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11-6-4-7-13(10-11)18-12(2)14(16)15-8-5-9-17-3/h4,6-7,10,12H,5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLENXBDTPRDWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxypropylamine and 3-methylphenol.

    Formation of Intermediate: The 3-methylphenol is reacted with an appropriate acylating agent to form 2-(3-methylphenoxy)propanoic acid.

    Amidation Reaction: The 2-(3-methylphenoxy)propanoic acid is then reacted with 3-methoxypropylamine under suitable conditions to form the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Processes: Implementing purification processes like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-methoxypropyl)-2-(3-chlorophenoxy)propanamide
  • N-(3-methoxypropyl)-2-(3-fluorophenoxy)propanamide
  • N-(3-methoxypropyl)-2-(3-bromophenoxy)propanamide

Uniqueness: N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide
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N-(3-methoxypropyl)-2-(3-methylphenoxy)propanamide

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